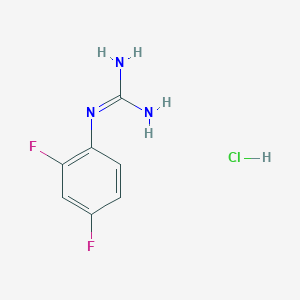

N-(2,4-difluorophenyl)guanidine hydrochloride

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMLMVQTFQMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2,4-difluorophenyl)guanidine molecular weight and formula

[1][2]

Executive Summary

N-(2,4-Difluorophenyl)guanidine is a specialized arylguanidine derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Characterized by a highly basic guanidine head group attached to an electron-deficient difluorophenyl ring, this molecule serves as a critical bioisostere for urea and thiourea moieties. It is widely investigated for its role in inhibiting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) and blocking ion channels (NMDA, Na+).[1] This guide details its physicochemical identity, validated synthetic pathways, and structural biology applications.

Physicochemical Identity

The following data constitutes the definitive identity card for N-(2,4-difluorophenyl)guanidine. Researchers should note the distinction between the free base and the commonly supplied hydrochloride salt.

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| IUPAC Name | 1-(2,4-Difluorophenyl)guanidine | 1-(2,4-Difluorophenyl)guanidine hydrochloride |

| Molecular Formula | C₇H₇F₂N₃ | C₇H₇F₂N₃[2][1][3][4][5][6][7][8] · HCl |

| Molecular Weight | 171.15 g/mol | 207.61 g/mol |

| CAS Number | Not widely listed | 112677-40-4 |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Solubility | DMSO, Methanol, Ethanol | Water (>10 mg/mL), DMSO |

| pKa (Calc.) | ~10.5 (Guanidine N) | N/A |

| SMILES | NC(N)=Nc1ccc(F)cc1F | NC(N)=Nc1ccc(F)cc1F.Cl |

Molecular Architecture & Fluorine Effect

The 2,4-difluoro substitution pattern is not arbitrary. It serves two critical medicinal chemistry functions:

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms (via induction) lowers the pKa of the guanidine group from ~13.6 (unsubstituted alkyl guanidine) to a range closer to physiological relevance (~10-11).[1] This improves bioavailability while maintaining ionization at pH 7.4.[1]

-

Metabolic Blockade: The fluorine at the para position (C4) blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the pharmacophore in vivo.[1]

Synthetic Pathways[2]

The synthesis of N-(2,4-difluorophenyl)guanidine relies on guanylation of the corresponding aniline.[1] Below is a validated protocol suitable for scale-up.

Protocol A: Cyanamide Fusion (Industrial Standard)

This method is preferred for its atom economy and simplicity, avoiding the production of methyl mercaptan gas associated with thiourea methods.[1]

Reagents:

-

2,4-Difluoroaniline (1.0 eq)[1]

-

Cyanamide (50% aq.[1] solution or solid, 1.5 eq)

-

Hydrochloric acid (conc., 1.0 eq)[1]

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Salt Formation: Dissolve 2,4-difluoroaniline in ethanol. Add concentrated HCl dropwise at 0°C to form the aniline hydrochloride salt in situ.[1]

-

Addition: Add cyanamide (H₂NCN) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. The reaction follows a nucleophilic addition mechanism where the aniline nitrogen attacks the nitrile carbon of cyanamide.

-

Workup: Cool the solution to room temperature. The product often precipitates as the hydrochloride salt.

-

Purification: Filter the solid. Recrystallize from Isopropanol/Water (9:1) to yield high-purity white crystals.[1]

Visualization of Synthetic Pathway

Caption: Figure 1. One-pot synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride via cyanamide fusion.

Structural Biology & Pharmacological Utility[2]

Binding Mode: The "Arginine Mimic"

In biological systems, the N-(2,4-difluorophenyl)guanidine moiety acts as a rigidified Arginine mimic.[1] It forms bidentate hydrogen bonds with Aspartate or Glutamate residues in protein active sites.[1]

Key Interactions:

-

Salt Bridge: The protonated guanidinium cation forms a strong ionic interaction with anionic carboxylates (Asp/Glu).[1]

-

Cation-π Interaction: The electron-deficient difluorophenyl ring can engage in π-stacking with aromatic residues (Phe/Tyr/Trp), enhanced by the quadrupole moment alteration caused by fluorine.[1]

Application Areas

-

NHE-1 Inhibition: This molecule serves as the "head group" for acylguanidine-based inhibitors (e.g., Cariporide analogs) used to treat ischemia-reperfusion injury.[1] The guanidine binds to the Na+ binding site of the transporter.

-

Ion Channel Blockers: Small molecule arylguanidines act as open-channel blockers for NMDA receptors.[1] The 2,4-difluoro substitution tunes the lipophilicity (LogP) to allow membrane penetration and access to the channel pore.[1]

Interaction Map[2]

Caption: Figure 2.[1] Pharmacophore interaction map showing the dual binding mode: electrostatic anchoring and hydrophobic shielding.[1]

Analytical Characterization

For verification of the synthesized or purchased material, the following spectral signatures are expected:

Handling and Safety (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).[1]

References

-

Sigma-Aldrich. "1-(2,4-Difluorophenyl)guanidine hydrochloride Product Specification." Merck KGaA.[1] Link

-

Popelier, P. L. A., et al. (2017).[1][9] "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines." New Journal of Chemistry. Link

-

Greenhill, J. V., & Lue, P. (1993).[1] "Amidines and guanidines in medicinal chemistry." Progress in Medicinal Chemistry, 30, 203-326.[1]

-

BenchChem. "Synthesis of Guanidine Derivatives: Technical Protocols." BenchChem Technical Library. Link[1]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine [synhet.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. (PDF) Substituent Effect on the Basicity (pKa) of Aryl [research.amanote.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Mastering the Preparation of N-(2,4-difluorophenyl)guanidine Stock Solutions in DMSO: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of N-(2,4-difluorophenyl)guanidine stock solutions in dimethyl sulfoxide (DMSO). This document emphasizes scientific integrity, safety, and experimental reproducibility, offering insights into the rationale behind each step to ensure the successful and safe handling of this compound in a laboratory setting.

Introduction: The Critical Role of Accurate Stock Solutions

N-(2,4-difluorophenyl)guanidine and its derivatives are of significant interest in medicinal chemistry and drug discovery. The preparation of accurate and stable stock solutions is a fundamental yet critical step that underpins the reliability and reproducibility of downstream biological assays and screening campaigns. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an ideal vehicle for creating high-concentration stock solutions of small molecules like N-(2,4-difluorophenyl)guanidine.[1][2] This guide will provide a robust framework for preparing these solutions with precision and safety.

Compound and Solvent Specifications

A thorough understanding of the materials is paramount for successful solution preparation.

N-(2,4-difluorophenyl)guanidine

While various derivatives exist, this protocol focuses on 1-(2,4-difluorophenyl)guanidine, often supplied as a hydrochloride salt (CAS 112677-40-4).[3] It is crucial to note the exact form of the compound being used, as this will affect the molecular weight and subsequent calculations.

| Property | Value | Source |

| Chemical Name | 1-(2,4-difluorophenyl)guanidine hydrochloride | [3] |

| CAS Number | 112677-40-4 | [3] |

| Purity | ≥98% (HPLC recommended) | [3] |

| Solubility | Soluble in DMSO | [3] |

Dimethyl Sulfoxide (DMSO)

The quality of the solvent is as critical as the purity of the solute.

| Property | Value | Source |

| Grade | Anhydrous, ≥99.9% | [4] |

| CAS Number | 67-68-5 | [1] |

| Properties | Highly polar, aprotic, hygroscopic | [1][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [4] |

Expert Insight: The hygroscopic nature of DMSO means it readily absorbs moisture from the atmosphere.[5] This can impact the stability of the compound and the final concentration of the stock solution. Always use a fresh, unopened bottle or a properly stored and desiccated aliquot of anhydrous DMSO.

Safety and Handling: A Non-Negotiable Priority

Both N-(2,4-difluorophenyl)guanidine and DMSO require careful handling to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Body Protection: A lab coat should be worn at all times.

Engineering Controls

-

All weighing and solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of the compound, which may be harmful.

Compound-Specific Precautions

-

Guanidine derivatives can be irritating to the skin and eyes and may be harmful if swallowed or inhaled. Avoid generating dust.

Solvent-Specific Precautions

-

DMSO can facilitate the absorption of other chemicals through the skin.[4] It is imperative to avoid direct skin contact.

-

Keep DMSO away from strong oxidizing agents and acids.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mL, 10 mM stock solution of 1-(2,4-difluorophenyl)guanidine hydrochloride. Adjust calculations accordingly for different concentrations or volumes.

Materials and Equipment

-

1-(2,4-difluorophenyl)guanidine hydrochloride (purity ≥98%)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

10 mL volumetric flask (Class A)

-

Weighing paper or a small, clean weighing boat

-

Spatula

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Amber or foil-wrapped cryovials for aliquoting and storage

Step-by-Step Procedure

Step 1: Pre-Preparation and Calculation

1.1. Ensure all equipment is clean, dry, and readily accessible within the chemical fume hood. 1.2. Allow the N-(2,4-difluorophenyl)guanidine hydrochloride container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. 1.3. Calculate the mass of the compound required. The molecular weight of 1-(2,4-difluorophenyl)guanidine hydrochloride is required for this calculation.

Calculation Example:

To prepare 10 mL of a 10 mM stock solution:

-

Volume (V) = 10 mL = 0.01 L

-

Concentration (C) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) of 1-(2,4-difluorophenyl)guanidine hydrochloride: Please refer to the manufacturer's certificate of analysis for the exact molecular weight.

Mass (m) = C x V x MW

Step 2: Weighing the Compound

2.1. Place the weighing paper or boat on the analytical balance and tare to zero. 2.2. Carefully weigh the calculated mass of N-(2,4-difluorophenyl)guanidine hydrochloride. 2.3. Record the exact mass weighed. This is crucial for determining the precise final concentration of your stock solution.[6]

Step 3: Dissolution

3.1. Carefully transfer the weighed compound into the 10 mL volumetric flask. 3.2. Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask. 3.3. Cap the flask and vortex gently until the solid is completely dissolved. Visual inspection is key; ensure no particulates are visible. Gentle warming in a water bath (not to exceed 30-40°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before proceeding.

Step 4: Final Volume Adjustment

4.1. Once the compound is fully dissolved and the solution is at room temperature, carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[6][7] 4.2. Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

Step 5: Aliquoting and Storage

5.1. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials.[8] 5.2. Clearly label each aliquot with the compound name, exact concentration, date of preparation, and your initials. 5.3. Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.

Visual Workflow and Data Summary

Experimental Workflow Diagram

Caption: Workflow for preparing N-(2,4-difluorophenyl)guanidine stock solution.

Conclusion: Ensuring Experimental Success

The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible research. By adhering to this detailed protocol, which integrates best practices for accuracy, safety, and stability, researchers can be confident in the quality of their N-(2,4-difluorophenyl)guanidine stock solutions. This, in turn, will contribute to the integrity and validity of their experimental outcomes.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Laboratory Notes. Dimethyl Sulfoxide (DMSO) as Solvent. [Link]

-

G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

-

gChem. Dimethyl Sulfoxide (DMSO). [Link]

-

Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

-

Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]

-

Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]

-

The Bumbling Biochemist. Stock up on stock solutions. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]

-

Quora. How to make a stock solution of a substance in DMSO. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. 1-(2,4-difluorophenyl)guanidine hydrochloride Supplier | CAS 112677-40-4 | AOBIOUS [aobious.com]

- 4. quora.com [quora.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stock up on stock solutions – The Bumbling Biochemist [thebumblingbiochemist.com]

synthesis of N-(2,4-difluorophenyl)guanidine from 2,4-difluoroaniline

An Application Note and Protocol for the Synthesis of N-(2,4-difluorophenyl)guanidine from 2,4-difluoroaniline

Authored by: A Senior Application Scientist

Introduction: The Significance of the Guanidinium Moiety in Modern Chemistry

The guanidine functional group is a cornerstone in medicinal chemistry and organocatalysis.[1][2] Its unique electronic structure—a central carbon bonded to three nitrogen atoms—confers strong basicity due to the exceptional resonance stabilization of its protonated form, the guanidinium cation.[1] This feature makes guanidines vital pharmacophores capable of engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] Furthermore, in their neutral state, they serve as powerful "superbasic" catalysts in organic synthesis.[1]

N-(2,4-difluorophenyl)guanidine is a valuable synthetic intermediate, incorporating a difluorinated phenyl ring, a common motif in contemporary pharmaceuticals designed to enhance metabolic stability and binding affinity. This guide provides a detailed, robust, and well-vetted protocol for the synthesis of N-(2,4-difluorophenyl)guanidine from the readily available starting material, 2,4-difluoroaniline. We will delve into the causality behind the procedural choices, offering insights that bridge theoretical understanding with practical laboratory application.

Synthetic Strategy and Mechanistic Rationale

The direct guanidinylation of anilines, particularly those that are electron-deficient like 2,4-difluoroaniline, presents a significant challenge due to their reduced nucleophilicity.[1] Aromatic amines are less nucleophilic than their aliphatic counterparts and often fail to react with guanidinylating agents without catalysis or harsh conditions.[1][3]

The chosen method for this protocol is the acid-catalyzed reaction of 2,4-difluoroaniline with cyanamide. This classical yet effective approach is atom-economical and utilizes inexpensive starting materials.[4]

Reaction Mechanism: The reaction proceeds via the activation of cyanamide by an acid catalyst (e.g., nitric acid). Protonation of the nitrile nitrogen in cyanamide generates a highly electrophilic carbodiimidium-like species. The lone pair of the amino group on 2,4-difluoroaniline then acts as the nucleophile, attacking the activated cyanamide carbon. A subsequent proton transfer and tautomerization yield the stable N-(2,4-difluorophenyl)guanidinium salt.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and explanations to ensure a successful outcome.

Materials and Equipment

Reagents:

-

2,4-Difluoroaniline (C₆H₅F₂N), MW: 129.11 g/mol

-

Cyanamide (CH₂N₂), 50 wt. % solution in water, MW: 42.04 g/mol

-

Concentrated Nitric Acid (HNO₃), ~70%

-

Ammonium Hydroxide (NH₄OH), ~28-30%

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Glass funnel for filtration

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

In the flask, combine 2,4-difluoroaniline (e.g., 12.91 g, 100 mmol, 1.0 equiv.) with deionized water (40 mL) and concentrated nitric acid (e.g., 9.0 mL, ~140 mmol, 1.4 equiv.). Stir the mixture to form a solution of the aniline salt. A gentle warming may be required for full dissolution.

-

-

Addition of Cyanamide:

-

In the dropping funnel, place the 50 wt. % aqueous solution of cyanamide (e.g., 9.25 g, 110 mmol, 1.1 equiv.).

-

Add the cyanamide solution dropwise to the stirred aniline salt solution over 15-20 minutes. The reaction is exothermic; maintain control over the addition rate to keep the temperature from rising excessively.

-

-

Reaction Under Reflux:

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using the heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The starting aniline should be consumed over time.

-

Causality: Reflux conditions are necessary to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic attack by the weakly nucleophilic, electron-deficient 2,4-difluoroaniline.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 9-10. This step deprotonates the guanidinium salt to yield the free guanidine base, which will precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or isopropanol/water mixture.

-

Dissolve the crude solid in a minimal amount of the hot alcohol, and then add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The final product, N-(2,4-difluorophenyl)guanidine, should be a white to off-white crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR: Expect aromatic signals corresponding to the difluorophenyl ring and broad signals for the -NH and -NH₂ protons of the guanidine group.

-

¹⁹F NMR: Expect two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₇H₆F₂N₃, MW: 171.14 g/mol ) should be observed.

Data Summary Table

| Parameter | Value | Rationale |

| Starting Material | 2,4-Difluoroaniline | Commercially available precursor. |

| Reagent | Cyanamide (50% aq.) | Economical source of the guanidinyl carbon. |

| Catalyst | Nitric Acid | Activates cyanamide for nucleophilic attack. |

| Stoichiometry | Aniline:Cyanamide:Acid (1:1.1:1.4) | A slight excess of cyanamide ensures full conversion of the aniline. Excess acid drives the equilibrium. |

| Solvent | Water | Effective solvent for the salt intermediates and allows for convenient temperature control at reflux. |

| Temperature | Reflux (~100-105 °C) | Overcomes the low nucleophilicity of the electron-deficient aniline.[1] |

| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |

| Work-up | Basification with NH₄OH | Neutralizes the acid and deprotonates the product to its free base form for isolation. |

| Purification | Recrystallization | Standard and effective method for purifying solid organic compounds. |

| Expected Yield | 60-75% | Typical yield for this type of reaction. |

Visualization of the Synthetic Workflow

The following diagram outlines the major steps in the synthesis process.

Caption: Workflow for the synthesis of N-(2,4-difluorophenyl)guanidine.

Field-Proven Insights and Alternative Approaches

Controlling Side Reactions

The primary side reaction of concern when using cyanamide is its acid-catalyzed trimerization to form melamine, especially at elevated temperatures. The protocol mitigates this by the controlled, dropwise addition of cyanamide to the acidic aniline solution, ensuring it preferentially reacts with the aniline rather than itself. Maintaining the recommended stoichiometry is crucial.

Alternative Guanidinylating Reagents

While the cyanamide method is robust, modern synthesis offers milder and often more efficient alternatives for guanidinylating challenging substrates. For researchers working with sensitive or complex molecules, these reagents can be superior.

-

N,N'-Di-Boc-N''-triflylguanidine: This is a highly effective reagent for guanidinylating even weakly nucleophilic amines.[2] The reaction proceeds under mild conditions, and the Boc-protecting groups can be easily removed with acid (e.g., TFA).[5]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Commonly used as a peptide coupling agent, HATU can also efficiently guanylate anilines.[6][7][8] This method offers a safe and scalable alternative to conventional procedures.[8]

-

Thiourea-based Methods: N,N'-disubstituted thioureas can be activated with reagents like Mukaiyama's reagent or mercury(II) chloride to form a carbodiimide intermediate in situ, which then reacts with the amine.[2][9]

The choice of method depends on factors such as substrate compatibility, scale, cost, and safety considerations. For the synthesis of the title compound, the cyanamide protocol represents an excellent balance of efficiency, cost, and simplicity.

Safety Precautions

-

2,4-Difluoroaniline: This compound is toxic and an irritant. Handle with care, avoiding skin and eye contact, and inhalation.

-

Cyanamide: Classified as harmful. It is toxic if swallowed and can cause skin irritation.[4]

-

Acids and Bases: Concentrated nitric acid and ammonium hydroxide are highly corrosive.

-

General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

References

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Google Scholar.

-

Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380. Available at: [Link]

-

Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

-

Gancedo, D., & Richeson, D. S. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(3), 886-924. Available at: [Link]

-

Singh, L., Singh, U., & Kumar, S. (2008). Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry, 20(6), 4957-4959. Available at: [Link]

-

Lelais, G., & Seebach, D. (2004). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Synthesis, 2004(12), 1935-1942. Available at: [Link]

-

Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine [synhet.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Guanidine synthesis [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols for N-(2,4-difluorophenyl)guanidine in Dorsal Root ganglion (DRG) Neurons

Document ID: ANS-APN-2026-001

Version: 1.0

Introduction and Scientific Background

Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1] Their unique role makes them a critical target for studying sensory transduction and developing novel analgesic drugs. A key family of proteins expressed in these neurons, particularly in nociceptors, is the Acid-Sensing Ion Channel (ASIC) family.[2][3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature of tissue acidosis associated with inflammation, ischemia, and injury.[2][4]

Among the various ASIC subtypes, ASIC3 is predominantly expressed in sensory neurons and has been identified as a crucial player in mediating pain signals.[2][3][5][6] Its expression is often upregulated in conditions of inflammation and injury, making it a promising therapeutic target.[2][6]

N-(2,4-difluorophenyl)guanidine belongs to a class of guanidine-containing compounds that have been shown to modulate the activity of various ion channels, including ASICs.[7][8][9] Related guanidinium derivatives, such as 2-guanidine-4-methylquinazoline (GMQ), are known to be potent modulators of ASIC3, capable of activating the channel even at physiological pH and altering its sensitivity to protons.[4][7][10] This document provides a detailed guide for researchers on the application of N-(2,4-difluorophenyl)guanidine to investigate its effects on primary cultured DRG neurons, with a focus on its potential role as an ASIC3 modulator.

The protocols outlined herein are designed to ensure reproducibility and scientific rigor, providing a framework for characterizing the compound's effects on neuronal excitability and ion channel function.

Compound Profile: N-(2,4-difluorophenyl)guanidine

| Property | Value / Information | Source |

| IUPAC Name | N-(2,4-difluorophenyl)guanidine | N/A |

| Molecular Formula | C₇H₇F₂N₃ | Derived |

| Molecular Weight | 171.15 g/mol | Derived |

| Known Analogs | 2-guanidine-4-methylquinazoline (GMQ), 4-Chlorophenylguanidine | [7][8] |

| Primary Target | Predicted to be Acid-Sensing Ion Channels (ASICs), particularly ASIC3 | [7][8] |

| Solubility | Recommended to test in DMSO for stock solution preparation | Standard Practice |

| Storage | Store desiccated at -20°C for long-term stability | Standard Practice |

Core Experimental Workflow

This guide details a comprehensive workflow for assessing the impact of N-(2,4-difluorophenyl)guanidine on DRG neuron function. The process begins with the isolation and culture of primary DRG neurons, followed by pharmacological treatment and subsequent functional analysis using calcium imaging and electrophysiology.

Caption: High-level experimental workflow for studying N-(2,4-difluorophenyl)guanidine in DRG neurons.

Detailed Protocols

Protocol 1: Primary Culture of Rodent DRG Neurons

Rationale: Primary DRG cultures provide an in vitro system that closely mimics the properties of sensory neurons in vivo.[11][12] This protocol is optimized for high viability and suitability for subsequent functional assays.[11][13]

Materials:

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin (P/S)

-

Nerve Growth Factor (NGF)

-

Collagenase Type IA[12]

-

Trypsin

-

Poly-L-lysine and Laminin for coating

-

Hanks' Balanced Salt Solution (HBSS)[12]

Procedure:

-

Plate Coating: Coat culture plates (e.g., 24-well plates or glass coverslips) with 200 µg/mL Poly-L-lysine for at least 2 hours, wash with sterile water, and then coat with laminin (10 µg/mL) for at least 2 hours before plating.[12]

-

Dissection: Euthanize a rodent (e.g., adult rat) according to approved institutional animal care guidelines. Perform a laminectomy to expose the spinal column and carefully excise the dorsal root ganglia.[13] Place ganglia into ice-cold HBSS.

-

Enzymatic Digestion: Transfer the DRGs to a solution containing Collagenase Type IA (1 mg/mL) and digest for 30-60 minutes at 37°C.[12] Follow with a 5-10 minute incubation in Trypsin.

-

Mechanical Dissociation: Stop the enzymatic reaction by adding complete culture medium (F-12 with 10% FBS, 1% P/S). Gently triturate the ganglia using a series of fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium supplemented with 20 ng/mL NGF, and plate the cells onto the pre-coated substrates.[13]

-

Maintenance: Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 3-10 days post-plating.[13][14]

Protocol 2: Compound Preparation and Application

Rationale: Accurate and consistent compound concentrations are critical for generating reliable dose-response curves and determining efficacy. Guanidine compounds can have complex solubility profiles, making DMSO a standard choice for initial stock preparation.

Materials:

-

N-(2,4-difluorophenyl)guanidine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Extracellular recording solution (e.g., Tyrode's solution or HBSS)

Procedure:

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of N-(2,4-difluorophenyl)guanidine in 100% DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot and store at -20°C.

-

Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution into the appropriate extracellular recording buffer.

-

Causality: A serial dilution is performed to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). This is essential for determining the compound's EC₅₀ (potency) or IC₅₀ (inhibition).

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. This is a critical step to ensure that any observed effects are due to the compound itself and not the solvent.[15]

-

Application: Apply the working solutions or vehicle control to the cultured DRG neurons using a perfusion system for electrophysiology or by gentle medium exchange for imaging assays.

Protocol 3: Functional Assay using Ratiometric Calcium Imaging

Rationale: Calcium imaging with a ratiometric dye like Fura-2 allows for the assessment of changes in intracellular calcium ([Ca²⁺]i), which is a reliable proxy for neuronal activation and excitability.[15] This method can screen the effects of the compound on a population of neurons simultaneously.

Materials:

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Extracellular buffer (HBSS)

-

Proton source (e.g., MES-buffered solution at pH 6.0) to activate ASICs[16]

-

Capsaicin (to identify nociceptive neurons)

-

High Potassium (KCl) solution (to confirm neuronal viability)

Procedure:

-

Dye Loading: Incubate DRG cultures with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in extracellular buffer for 30-45 minutes at 37°C.

-

Wash: Gently wash the cells three times with the extracellular buffer to remove excess dye and allow for de-esterification (approx. 20-30 minutes).

-

Baseline Recording: Mount the coverslip onto an inverted fluorescence microscope equipped for ratiometric imaging. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Compound Application: Perfuse the cells with N-(2,4-difluorophenyl)guanidine at the desired concentration and record any changes in the F340/F380 ratio.

-

Challenge Protocol:

-

Co-apply the compound with a known ASIC agonist (e.g., pH 6.0 solution) to test for modulatory effects (potentiation or inhibition).[16]

-

Apply a brief pulse of high KCl solution (e.g., 50 mM) at the end of the experiment to depolarize all neurons, confirming their health and responsiveness.

-

-

Data Analysis: Quantify the change in the F340/F380 ratio for individual neurons. A response is typically defined as an increase in the ratio exceeding three standard deviations of the baseline noise.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel currents and changes in membrane potential.[11][16] This allows for a detailed mechanistic investigation of how N-(2,4-difluorophenyl)guanidine affects specific ion channels like ASIC3.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (K-gluconate based)

-

Extracellular solution (HBSS)

-

ASIC3-specific blocker (e.g., APETx2) for pharmacological validation[16]

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single DRG neuron and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[11]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.

-

Rapidly apply an acidic solution (e.g., pH 6.0) using a fast perfusion system to evoke ASIC currents.[16]

-

Record the peak and sustained components of the acid-evoked current.

-

Apply N-(2,4-difluorophenyl)guanidine and repeat the acid challenge to determine its effect on current amplitude, kinetics, or pH sensitivity.

-

-

Validation: In a subset of experiments, confirm that the observed currents are mediated by ASIC3 by demonstrating their blockade with the specific antagonist APETx2.[16]

Predicted Mechanism and Data Interpretation

Based on literature for related guanidine compounds, N-(2,4-difluorophenyl)guanidine is hypothesized to act as a positive allosteric modulator or direct agonist of ASIC3 channels.[7][8]

Caption: Hypothesized signaling pathway for N-(2,4-difluorophenyl)guanidine action on ASIC3 in DRG neurons.

Interpreting Expected Results:

-

Calcium Imaging:

-

Agonist activity: An increase in [Ca²⁺]i upon compound application alone.

-

Potentiation: A significantly larger increase in [Ca²⁺]i when the compound is co-applied with an acidic stimulus compared to the acidic stimulus alone.

-

Inhibition: A reduced [Ca²⁺]i response to an acidic stimulus in the presence of the compound.

-

-

Patch-Clamp:

-

Agonist activity: Direct activation of an inward current at physiological pH (7.4).

-

Modulation: An increase or decrease in the peak or sustained amplitude of the acid-evoked current.

-

Shift in pH-sensitivity: A change in the pH value required to elicit a half-maximal current (pH₅₀), indicating the compound makes the channel more or less sensitive to protons.[10]

-

References

-

Chen, X., et al. (2002). A role for ASIC3 in the modulation of high-intensity pain stimuli. PNAS. Available at: [Link]

-

Tsuchida, K., et al. (2017). Femoral artery occlusion increases expression of ASIC3 in dorsal root ganglion neurons. Journal of Applied Physiology. Available at: [Link]

-

Zhang, M., et al. (2017). Roles of acid-sensing ion channel 3 and calcitonin gene-related peptide in the hypersensitivity of dorsal root ganglia. International Journal of Clinical and Experimental Medicine. Available at: [Link]

-

Ohtori, S., et al. (2006). Up-regulation of acid-sensing ion channel 3 in dorsal root ganglion neurons following application of nucleus pulposus on nerve root in rats. Spine. Available at: [Link]

-

National Center for Biotechnology Information. Gene Result: Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)]. Available at: [Link]

-

Gunjak, M., et al. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. Available at: [Link]

-

Bonder, E., et al. (2012). Functional profiling of neurons through cellular neuropharmacology. PNAS. Available at: [Link]

-

Yüce, M., et al. (2025). Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings. Neuroscience Letters. Available at: [Link]

-

U.S. Environmental Protection Agency. N''-[2-(4-Fluorophenyl)ethyl]guanidine Properties. Available at: [Link]

-

MED64. Primary DRG Neuronal Culture Protocol. Available at: [Link]

-

Alijevic, O., et al. (2018). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. ACS Chemical Neuroscience. Available at: [Link]

-

Alijevic, O., & Kellenberger, S. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. Journal of Biological Chemistry. Available at: [Link]

-

Baron, A., & Lingueglia, E. (2017). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). British Journal of Pharmacology. Available at: [Link]

-

Li, Y., & Chen, Z. (2024). Modulation of Neurotransmission by Acid-Sensing Ion Channels. Neuroscience Bulletin. Available at: [Link]

-

Gonzales, E.B., et al. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences. Available at: [Link]

-

Khan, J., et al. (2024). Mechanisms of Action of Dorsal Root Ganglion Stimulation. Biomedicines. Available at: [Link]

-

Lopin, K.V., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available at: [Link]

-

Zhang, Z., et al. (2024). TNF-α Promotes the Recovery of Dorsal Root Ganglion Neurons from Cisplatin-Induced Injury Through an NGF-Independent Mechanism. International Journal of Molecular Sciences. Available at: [Link]

-

Otsuki, M., & Kaji, S. (1975). Effects of guanidine on transmitter release and neuronal excitability. Journal of the Physiological Society of Japan. Available at: [Link]

Sources

- 1. Mechanisms of Action of Dorsal Root Ganglion Stimulation [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Up-regulation of acid-sensing ion channel 3 in dorsal root ganglion neurons following application of nucleus pulposus on nerve root in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worthington-biochem.com [worthington-biochem.com]

- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 14. med64.com [med64.com]

- 15. pnas.org [pnas.org]

- 16. e-century.us [e-century.us]

Precision Perfusion Dynamics for Voltage-Gated Sodium Channel (Nav) Pharmacology

Application Note & Protocol Guide

Executive Summary

Voltage-gated sodium channels (Nav) are highly dynamic transmembrane proteins that cycle between resting, open, and inactivated states on a millisecond timescale. Unlike simple pore blockers, modern Nav antagonists often exhibit state-dependent inhibition , binding preferentially to the inactivated or open conformations.

This guide provides a rigorous framework for characterizing Nav blockers using whole-cell patch-clamp electrophysiology. It moves beyond standard "wash-in/wash-out" methods to establish state-specific perfusion protocols that differentiate between tonic block (resting state) and phasic block (inactivated/use-dependent state).

The Biophysical Context: Why Perfusion Kinetics Matter

Successful Nav pharmacology requires precise control over the "micro-environment" of the cell. The Modulated Receptor Hypothesis (MRH) posits that drug affinity changes based on the channel's conformational state.

-

Resting State Block: Requires the drug to access the channel at hyperpolarized potentials (e.g., -120 mV).

-

Inactivated State Block: Requires the channel to be held at a potential where a specific fraction (usually 20-50%) is inactivated, or depolarized repetitively (use-dependence).

Critical Failure Point: If the perfusion exchange rate is slower than the channel's recovery from inactivation, or if the "dead volume" in the manifold delays drug onset, the calculated

Diagram 1: State-Dependent Interaction

This pathway illustrates the target states for Nav antagonists.

Caption: Cycle of Nav channel states. Most therapeutic agents (e.g., local anesthetics) target the Inactivated State (Yellow).

Hardware & Solution Architecture

Perfusion Hardware Setup

For Nav channels, gravity-fed systems are often sufficient for steady-state potency, but rapid solution exchange (<200 ms) is required for kinetic studies.

-

Manifold: A low-dead-volume manifold (e.g., Warner Instruments or similar) brings all solutions to a common outlet.

-

Tip Placement: The manifold outlet must be placed within 100-200 µm of the cell.

-

Tubing: PTFE or PEEK tubing is preferred over Tygon for hydrophobic compounds to prevent drug absorption.

Solution Chemistry

To isolate Sodium currents (

Table 1: Optimized Solution Composition

| Component | Extracellular (Bath) | Intracellular (Pipette) | Function / Rationale |

| Main Salt | 140 mM NaCl | 130 mM CsF or CsCl | Cs+ blocks K+ channels from the inside. |

| Buffer | 10 mM HEPES | 10 mM HEPES | Maintains pH 7.3-7.[1]4. |

| K+ Blockers | 20 mM TEA-Cl | -- | Tetraethylammonium (TEA) blocks external K+ pores. |

| Ca2+ Handling | 2 mM CaCl2, 1 mM MgCl2 | 10 mM EGTA | EGTA buffers intracellular Ca2+ to prevent Ca-dependent processes. |

| Energy | 10 mM Glucose | 4 mM Mg-ATP, 0.3 mM Na-GTP | Prevents "run-down" of channel activity. |

| Osmolarity | ~310 mOsm | ~290 mOsm | Slightly lower internal osmolarity aids seal formation. |

Critical Note on Liquid Junction Potential (LJP): The Cs-Gluconate or CsCl internal solution creates a significant LJP (~ -10 to -14 mV) against the NaCl bath. This must be corrected either online (amplifier offset) or offline. Failure to correct LJP will result in a ~10 mV error in your voltage-dependence data.

Experimental Protocols

Phase 1: System Validation (The "Self-Validating" Step)

Before applying drugs, you must validate the biophysical integrity of the cell.

-

Seal Quality:

. -

Series Resistance (

): Must be-

Example: 5 nA current

10

-

-

Leak Subtraction: Use a P/4 protocol (four pulses at 1/4 amplitude in the opposite direction) to subtract linear leak and capacitive transients.

Phase 2: Determining (The Prerequisite)

You cannot study state-dependence without knowing the voltage of half-inactivation (

-

Hold at -120 mV.

-

Pre-pulse: Apply 500 ms conditioning pulses ranging from -120 mV to -10 mV in 10 mV increments.

-

Test Pulse: Step to 0 mV (10 ms) to measure available channels.

-

Fit: Plot normalized current (

) vs. Pre-pulse Voltage. Fit with a Boltzmann equation to find

Phase 3: The State-Dependent Perfusion Protocol

This protocol separates "Resting Blockers" from "Inactivated State Blockers."

Diagram 2: The Perfusion Workflow

Visualizing the sequence of voltage commands and drug application.

Caption: Dual-protocol workflow to distinguish resting vs. inactivated state affinity (

Step-by-Step Execution:

-

Resting Affinity (

):-

Holding Potential: -120 mV (ensures channels are closed/resting).

-

Stimulation: 0.1 Hz test pulses to 0 mV.

-

Perfusion: Apply drug until steady-state block is reached.

-

Result: Reduction in peak current here represents low-affinity "tonic" block.

-

-

Inactivated Affinity (

):-

Washout: Completely wash out the drug while holding at -120 mV.

-

Change Holding Potential: Move

to the calculated -

Stimulation: 0.1 Hz test pulses to 0 mV. Note that the current will already be ~50% smaller due to voltage-dependent inactivation.

-

Perfusion: Re-apply the drug.

-

Result: If the drug prefers the inactivated state, you will see a much stronger block compared to the Resting protocol.

-

-

Use-Dependence (Optional but Recommended):

-

Hold at -120 mV.

-

Deliver a train of 20 pulses at high frequency (10-20 Hz).

-

Observation: A progressive decline in current amplitude ("accumulation of block") confirms the drug binds slowly to the open/inactivated state and cannot unbind between pulses.

-

Data Analysis & Acceptance Criteria

To ensure scientific integrity, data must meet these criteria before inclusion:

-

Current Stability: Run-down (loss of current over time) must be <10% over the duration of the experiment.

-

Voltage Error: Maximum uncompensated voltage error must be <5 mV.

-

Recovery: Upon washout, current must recover to >85% of baseline (unless the drug is known to be irreversible).

Calculation of Affinities:

Use the Bean Equation (derived from Modulated Receptor Hypothesis) to calculate the dissociation constant for the inactivated state (

Where:

- = fraction of channels available (from the Boltzmann fit).

- = IC50 measured at hyperpolarized potential (-120 mV).

References

-

Methods in Molecular Biology. "Patch Clamping of Voltage-Gated Sodium Channels." Springer Protocols. Available at: [Link]

-

Frontiers in Cellular Neuroscience. "Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics." Frontiers. Available at: [Link]

-

Journal of General Physiology. "State-dependent block of voltage-gated sodium channels." Rockefeller University Press. Available at: [Link]

-

NIH National Library of Medicine. "State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548." PubMed Central. Available at: [Link]

-

Sophion Bioscience. "Master voltage-gated ion channels with automated patch clamp." Application Guide. Available at: [Link]

Sources

Application Note: Storage Stability & Handling Protocols for N-(2,4-difluorophenyl)guanidine Solutions

This Application Note is designed for researchers and pharmaceutical scientists requiring a rigorous, field-proven protocol for the handling and storage of N-(2,4-difluorophenyl)guanidine. It synthesizes chemical principles with practical stability data derived from structural analogs (aryl guanidines) to establish a self-validating workflow.

Executive Summary

N-(2,4-difluorophenyl)guanidine (CAS: 332938-04-2) is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and bioactive heterocycles. While the guanidine moiety provides essential hydrogen-bonding capabilities, it introduces specific stability challenges—namely hygroscopicity, sensitivity to atmospheric CO₂, and susceptibility to hydrolysis in aqueous environments.

This guide provides a standardized protocol to maximize the shelf-life of this compound in both solid and solution states. Key finding: The 2,4-difluoro substitution lowers the pKa (~9.5–10.0) relative to alkyl guanidines, reducing but not eliminating basicity-driven degradation. Solutions in anhydrous DMSO are stable for >12 months at -20°C, whereas aqueous solutions at neutral pH degrade significantly within weeks.

Chemical Context & Stability Mechanisms[1]

The Fluorine Effect

Unlike simple phenylguanidine, the 2,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (

-

Reduced Basicity: This pulls electron density from the guanidine nitrogen, lowering the

from ~10.9 (phenylguanidine) to the 9.5–10 range. This makes the compound less prone to oxidative attack but still sufficiently basic to absorb atmospheric CO₂. -

Hydrolytic Stability: The electron-deficient ring slightly destabilizes the guanidinium cation intermediate during hydrolysis, making the compound more stable to hydrolysis than electron-rich analogs (e.g., methoxy-substituted), but it remains vulnerable in non-buffered aqueous media.

Primary Degradation Pathways

-

Carbonylation (Air Sensitivity): The free base reacts with atmospheric CO₂ to form insoluble guanidinium carbonates.

-

Hydrolysis: In the presence of water, the guanidine moiety hydrolyzes to form 2,4-difluoroaniline and urea . This reaction is acid/base catalyzed.

-

Cyclization: In the presence of electrophiles (e.g., acetone, aldehydes) and heat, it may form dihydro-triazines or Schiff bases.

Storage Protocols

Solid State Storage

-

Form: Preference should be given to the Hydrochloride (HCl) salt (CAS: 112677-40-4) over the free base for long-term storage. The salt lattice prevents CO₂ absorption.

-

Conditions: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: Essential. Use a desiccator with active silica or P₂O₅.

Solution State Storage (Stock Solutions)

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Concentration: 10 mM to 100 mM.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO (≥99.9%) | High solubility; prevents proton exchange seen in protic solvents. |

| Container | Amber Glass Vials (Silanized) | Prevents surface adsorption and photodegradation. |

| Headspace | Argon or Nitrogen Purge | Displaces moisture and CO₂. |

| Temperature | -20°C or -80°C | Arrhenius kinetics dictate significantly slowed hydrolysis at <0°C. |

| Avoid | Phosphate Buffers (pH > 7.5) | High pH accelerates hydrolysis to the aniline. |

Experimental Workflow: Stability Testing

The following diagram outlines the decision matrix for validating the integrity of your N-(2,4-difluorophenyl)guanidine stock solutions before use in critical assays.

Figure 1: Decision tree for assessing stock solution integrity prior to experimental use.

Quality Control: HPLC Methodology

To verify stability, use the following reverse-phase HPLC method. This separates the parent guanidine from its primary degradation product, 2,4-difluoroaniline.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (guanidine bond).

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-10 min: 5% -> 95% B (Linear Gradient)

-

10-12 min: 95% B (Wash)

-

Expected Retention Times (Approximate):

-

Urea (Hydrolysis Product): ~1.5 min (Void volume)

-

N-(2,4-difluorophenyl)guanidine: ~5.5 - 6.5 min

-

2,4-difluoroaniline (Degradant):[1] ~8.0 - 9.0 min (More hydrophobic)

Degradation Pathway Visualization

Understanding how the molecule breaks down allows for better troubleshooting. The diagram below illustrates the hydrolysis pathway catalyzed by moisture ingress.

Figure 2: Hydrolytic degradation pathway. Ingress of water into DMSO stocks leads to cleavage of the guanidine C-N bond.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| White Precipitate in DMSO | Carbonate formation (CO₂ absorption) or saturation. | Sonicate at 30°C. If insoluble, filter. If precipitate remains, discard (irreversible carbonate formation). |

| Yellowing of Solution | Oxidation of the aniline degradant. | Check HPLC. If aniline peak >5%, discard solution. Store under Argon. |

| Shift in Retention Time | pH drift in mobile phase. | Ensure Formic Acid is fresh. Guanidines are sensitive to pH changes in chromatography (peak tailing). |

| Loss of Biological Potency | Hydrolysis to inactive aniline. | Quantify concentration via UV extinction coefficient or LC-MS.[2] |

References

-

National Center for Biotechnology Information. (2025). Platinum(ii) complexes of aryl guanidine-like derivatives. PubMed Central. Retrieved October 26, 2025, from [Link]

-

Royal Society of Chemistry. (2017). Substituent effects on the basicity (pKa) of aryl guanidines. New Journal of Chemistry. Retrieved October 26, 2025, from [Link]

-

Environment Canada. (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl-. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

distinguishing use-dependent block from tonic block

Technical Support Center: Ion Channel Pharmacology Subject: Distinguishing Use-Dependent Block from Tonic Block Ticket ID: #ION-PROTO-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced support module for electrophysiology assay development. This guide addresses a frequent bottleneck in ion channel drug discovery: differentiating between Tonic Block (Resting State) and Use-Dependent Block (Phasic/State-Dependent).

Misinterpreting these two mechanisms can lead to false positives in safety screening (e.g., hERG) or missed efficacy in therapeutic targeting (e.g., Nav1.7 pain blockers). This guide moves beyond basic definitions to provide a rigorous, self-validating experimental framework.

Module 1: The Mechanistic Framework (The "Why")

To design the correct experiment, we must first visualize the Modulated Receptor Hypothesis (Hille, 1977; Hondeghem & Katzung, 1977).

-

Tonic Block: The drug binds to the channel in its Resting (Closed) state. This block is present before you stimulate the channel. It is driven by lipophilicity and size, not by channel opening.

-

Use-Dependent Block (UDB): The drug binds preferentially to the Open or Inactivated states. High-frequency stimulation drives the channel into these high-affinity conformations faster than the drug can unbind, causing "accumulated" inhibition.

Visualizing the Interaction

The following diagram illustrates the state transitions. Note how the "Drug-Bound" states (marked with *) trap the channel.

Figure 1: The Modulated Receptor Model. Tonic block occurs via the R -> R* pathway. Use-dependent block accumulates via the O -> O* and I -> I* pathways during repetitive depolarization.

Module 2: The "Gold Standard" Protocol

To separate these components, you cannot simply "turn on" the pulse train. You must establish a Resting Baseline first.

The Protocol: "Long Rest + Pulse Train"

Objective: Measure Tonic Block at Pulse 1 (P1) and Use-Dependent Block at the end of the train (Pn).

Step-by-Step Workflow:

-

Establish Cell Stability: Patch the cell (e.g., HEK-Nav1.7) and allow 5 minutes for dialysis.

-

Define Holding Potential (

): Set-

Critical: If you hold at -80 mV, a fraction of channels are Inactivated. Your "Tonic" measurement will be contaminated by high-affinity Inactivated State block.

-

-

Control Phase: Run a pulse train (e.g., 20 pulses at 10 Hz) in vehicle solution. Record peak currents.

-

The "Quiet" Wash-In:

-

Stop the pulse train.

-

Hold the cell at

(-120 mV) without pulsing. -

Perfuse the Drug for 2–5 minutes.

-

Why? This allows the drug to bind only to the Resting State (Tonic Block).

-

-

The Test Train:

-

Execute the same pulse train (e.g., 20 pulses at 10 Hz).

-

Pulse 1 (P1): Represents Tonic Block (since the cell was resting).

-

Pulse n (Pn): Represents Tonic + Use-Dependent Block .

-

Data Output Table

| Parameter | Description | Typical Value (Nav1.7) |

| Holding Potential | -120 mV (removes inactivation) | |

| Test Pulse Potential | -10 mV (activates channel) | |

| Frequency | Stimulation Rate | 10 Hz or 20 Hz |

| Duration | Pulse Width | 20 ms |

| Rest Period | Wash-in time without pulsing | 180 seconds |

Module 3: Troubleshooting & FAQs

Q1: "I see block at P1, but the current recovers during the train. Is this 'Reverse' Use-Dependence?"

-

Diagnosis: This is likely Voltage-Dependent Unbinding .

-

Mechanism: Some positively charged drugs are electrostatically repelled from the pore during depolarization. Alternatively, the drug binds tightly to the Resting state but has lower affinity for the Open state.

-

Fix: Check the current-voltage (IV) relationship. If the block is relieved at very positive potentials (+40 mV), it suggests a pore-blocking mechanism sensitive to the electrical field (Woodhull block).

Q2: "My 'Tonic Block' keeps increasing over time, even without pulsing."

-

Diagnosis: This is often Run-down , not drug effect.

-

Differentiation:

-

Run-down: Irreversible loss of current amplitude in Control solution.

-

Tonic Block: Reversible upon washout.

-

-

Solution: Add pipette supplements (e.g., 4 mM Mg-ATP, 0.3 mM GTP) to stabilize the channel. Use a "Time-Match Control" group to subtract run-down drift.

Q3: "I don't see Use-Dependence at 1 Hz, but I see it at 20 Hz. Which is real?"

-

Diagnosis: Both are real.[1] UDB is inherently frequency-dependent .

-

Explanation: At 1 Hz, the inter-pulse interval (1000 ms) is long enough for the drug to unbind from the Inactivated state (Off-rate is fast). At 20 Hz (50 ms interval), the drug stays bound, accumulating block.

-

Action: You must report the frequency. "Compound X shows 50% UDB at 20 Hz."

Module 4: Data Analysis & Interpretation

Do not rely on visual estimation. Use these formulas to quantify the block types.

Tonic Block Calculation

Calculated using the First Pulse (P1) of the train compared to the Control P1.

Use-Dependent Block (UDB) Calculation

This isolates the additional block accumulated during the train. There are two common ways to calculate this; the Fractional UDB is the most robust.

-

Note: If

, the value is positive (UDB exists). -

Interpretation: A value of 0.4 means 40% of the channels that were available at P1 became blocked during the train.

Decision Logic for Researchers

Figure 2: Decision tree for classifying compound behavior based on pulse train data.

References

-

Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[2] Journal of General Physiology, 69(4), 497–515. Link

-

Hondeghem, L. M., & Katzung, B. G. (1977). Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 472(3-4), 373–398. Link

-

Courtney, K. R. (1975). Mechanism of frequency-dependent inhibition of sodium currents in frog myelinated nerve by the lidocaine derivative GEA 968. Journal of Pharmacology and Experimental Therapeutics, 195(2), 225–236. Link

-

Sheets, M. F., & Hanck, D. A. (2003). Molecular action of lidocaine on the voltage sensors of sodium channels.[3] Journal of General Physiology, 121(2), 163–175. Link

-

Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel. Molecular Pharmacology, 68(6), 1611–1622. Link

Sources

Technical Support Center: Overcoming Nonspecific Binding of Hydrophobic Inhibitors to Tubing

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. The challenge of nonspecific binding (NSB) of hydrophobic compounds to laboratory tubing is a significant, yet often underestimated, source of experimental variability and error. The loss of a valuable inhibitor to the surfaces of your experimental apparatus can lead to inaccurate measurements of concentration, potency, and efficacy. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate this critical issue.

Understanding the Problem: The "Sticky" Nature of Hydrophobic Molecules

Nonspecific binding is the process where molecules adhere to surfaces through non-covalent forces, such as hydrophobic and electrostatic interactions.[1] Hydrophobic inhibitors, by their nature, are poorly soluble in aqueous solutions and tend to aggregate to minimize their contact with water—a phenomenon known as the hydrophobic effect.[2][3] The plastic polymers used in laboratory tubing, such as polypropylene and silicone, often present hydrophobic surfaces, creating a favorable environment for these inhibitors to bind and "disappear" from your working solution. This adsorption can significantly lower the effective concentration of your compound, leading to flawed experimental outcomes.[1][4]

Frequently Asked Questions (FAQs)

Q1: I'm losing a significant amount of my hydrophobic inhibitor during my experiment. What is the most likely cause?

The most probable cause is nonspecific binding to your laboratory equipment, particularly plastic tubing and containers.[1] Hydrophobic compounds are driven to associate with nonpolar surfaces to minimize their interaction with the polar aqueous environment.[2] Standard polymer tubing, like polypropylene (PP) or polyvinyl chloride (PVC), has hydrophobic characteristics that attract and adsorb these molecules from your solution.[5]

Q2: Which tubing material is the best choice to minimize nonspecific binding?

There is no single "best" material for all compounds, but some are demonstrably better than others. The choice depends on a balance of chemical resistance, inertness, and cost.

-

Polytetrafluoroethylene (PTFE): Often the top choice, PTFE (Teflon™) is highly inert, chemically resistant, and hydrophobic.[6][7][8] Its extreme non-reactivity and low-friction surface can reduce the binding of many compounds compared to other plastics.

-

Polypropylene (PP): A very common and cost-effective lab plastic. While naturally low-binding for many applications, it can still adsorb hydrophobic molecules.[5][9] Specially treated "low-binding" polypropylene tubes, which have modified surfaces to be more hydrophilic, are a significant improvement.[9][10]

-

Polyethylene (PE): Similar to polypropylene but generally more flexible.[11][12] Its binding characteristics are comparable to PP, and it is also available in low-binding formulations.

-

Silicone: Commonly used for its flexibility and temperature resistance, but it can be prone to adsorbing hydrophobic compounds.[4] Surface treatments are often necessary to make it suitable for these applications.[13]

Below is a comparative summary of common tubing materials.

| Material | Relative Hydrophobicity | Chemical Resistance | Temperature Resistance | Notes |

| PTFE | High | Excellent | -200°C to +260°C | Often the best but most expensive choice for minimizing binding due to its inertness.[8] |

| PEEK | Low | Excellent | Up to 100°C | Excellent for HPLC and high-pressure applications; generally low-binding. |

| Polypropylene (PP) | Moderate | Good | 0°C to +100°C | Cost-effective; "low-binding" treated versions are highly recommended.[9][10][12] |

| Polyethylene (PE) | Moderate | Fair | -50°C to +80°C | Flexible and inexpensive; also available in low-binding formats.[7][12] |

| Silicone | High | Fair | -50°C to +200°C | Very flexible but can be highly adsorptive for hydrophobic molecules without treatment.[4] |

Q3: What can I add to my experimental buffer to prevent my inhibitor from sticking to the tubing?

Modifying your buffer is a highly effective strategy. The goal is to make the inhibitor "happier" in the solution or to occupy the binding sites on the tubing surface.

-

Non-ionic Surfactants: Low concentrations (typically 0.01% to 0.1%) of surfactants like Tween-20 or Triton X-100 can work wonders.[1][14] These molecules have both hydrophilic and hydrophobic regions. They can form micelles around the inhibitor, increasing its solubility, and can also coat the hydrophobic surfaces of the tubing, effectively blocking the inhibitor from binding.[14][15]

-

Blocking Proteins: Adding an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can saturate the nonspecific binding sites on the tubing surface.[14][16] The BSA molecules stick to the plastic, presenting a more hydrophilic and protein-coated surface to your inhibitor.[17]

-

Adjusting Salt Concentration: Increasing the ionic strength of your buffer by adding salt (e.g., NaCl) can sometimes reduce charge-based nonspecific binding by creating a shielding effect.[14] However, for interactions driven purely by hydrophobicity, high salt concentrations can sometimes enhance binding (the principle behind Hydrophobic Interaction Chromatography), so this must be empirically tested.[18][19]

Q4: Can I pre-treat or "passivate" my tubing before an experiment?

Yes, pre-treating your tubing is a highly recommended and robust practice. This process, often called passivation or blocking, saturates the nonspecific binding sites before your valuable compound is introduced.

A common method is to flush and incubate the entire fluidic path with a blocking solution. An effective solution is your experimental buffer supplemented with a blocking agent like 1% BSA or a non-ionic surfactant like 0.1% Tween-20.[17][20] Allow this solution to sit in the tubing for at least 30-60 minutes, then flush it out with your standard experimental buffer just before starting the experiment. The blocking molecules that have adsorbed to the tubing wall will remain, rendering the surface more inert.

Q5: Is there a way to make my tubing surface permanently less hydrophobic?

For glass and silica surfaces, silanization is a common chemical modification process that can alter surface properties.[21][22][23] This process covalently attaches organosilyl groups to the surface hydroxyls, which can be used to make the surface more hydrophobic or hydrophilic depending on the chosen silane.[21][24] For plastic tubing, more advanced industrial techniques like plasma treatment can be used to modify the surface chemistry, often by introducing more polar, hydrophilic groups.[13] While highly effective, these methods are typically performed by manufacturers or require specialized equipment not available in most biology labs. For most researchers, using commercially available low-binding tubes or applying a passivation solution is more practical.[10][25]

In-Depth Troubleshooting Guides

The Problem: Inconsistent Results and Loss of Compound

You've noticed that the measured concentration of your hydrophobic inhibitor is lower than expected, or that its apparent potency varies between experiments. This workflow will guide you through diagnosing and solving the problem.

Caption: A decision-making workflow for troubleshooting compound loss due to nonspecific binding.

Protocol 1: Quantifying Compound Loss to Tubing

Objective: To determine the percentage of your inhibitor that is lost to the tubing surface under your standard experimental conditions.

Materials:

-

Your hydrophobic inhibitor stock solution.

-

Your standard experimental buffer.

-

The tubing setup you intend to use (same material, length, and diameter).

-

A reliable analytical method to measure your inhibitor's concentration (e.g., HPLC, LC-MS, spectrophotometry).

-

Low-binding collection vials.[10]

Procedure:

-

Prepare Initial Sample: Prepare a solution of your inhibitor in your experimental buffer at the target concentration. This will be your "Pre-Tubing" sample.

-

Aliquot for Analysis: Immediately take an aliquot of this solution and measure its concentration using your established analytical method. This is your C_initial .

-

Pass Through Tubing: Pass the remaining solution through your entire experimental tubing setup at the same flow rate and for the same duration as a typical experiment.

-

Collect Final Sample: Collect the solution as it exits the tubing into a low-binding vial. This is your "Post-Tubing" sample.

-

Aliquot for Analysis: Immediately measure the concentration of the "Post-Tubing" sample. This is your C_final .

-

Calculate Percent Loss: Use the following formula to determine the extent of nonspecific binding: Percent Loss = ((C_initial - C_final) / C_initial) * 100

Interpretation:

-

< 5% Loss: Generally acceptable for most applications.

-

> 5% Loss: Significant loss that requires mitigation. Proceed to the troubleshooting protocols below.

Protocol 2: Tubing Passivation with a Blocking Agent

Objective: To pre-coat the tubing with an inert molecule to prevent the subsequent binding of your hydrophobic inhibitor.

Materials:

-

Blocking Buffer: Your standard experimental buffer supplemented with either 1% (w/v) BSA or 0.1% (v/v) Tween-20.

-

Your complete experimental tubing setup.

-

Standard experimental buffer (without blocking agents).

Procedure:

-

Prepare Blocking Buffer: Prepare a sufficient volume of the Blocking Buffer to fill your entire tubing setup.

-

Flush the System: Flow the Blocking Buffer through the tubing until the entire fluidic path is filled.

-

Incubate: Stop the flow and allow the Blocking Buffer to remain in the tubing for at least 60 minutes at room temperature. This allows time for the blocking agent to adsorb to the inner surfaces.

-

Rinse: Just before you introduce your inhibitor solution, thoroughly flush the tubing with at least 5-10 volumes of your standard experimental buffer to remove any excess, unbound blocking agent.

-

Proceed with Experiment: Your tubing is now passivated. You can now run your experiment as planned.

-

Validation (Optional but Recommended): Repeat Protocol 1 using the newly passivated tubing to confirm that compound loss has been reduced to an acceptable level (<5%).